6-Fluoro-4-methylnicotinamide
Description
6-Fluoro-4-methylnicotinamide is a nicotinamide derivative characterized by a fluorine substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinamide, a precursor of nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group may influence steric interactions and lipophilicity .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
6-fluoro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
KBSLBPFODQWSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Key Differences
Using cheminformatics tools (e.g., Tanimoto similarity scores), 6-Fluoro-4-methylnicotinamide has been compared to structurally related nicotinamide derivatives. Below is a detailed comparison:
| Compound Name | CAS No. | Similarity Score | Substituents (Position) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not Provided | 1.00 (Reference) | -F (6), -CH₃ (4), -CONH₂ (3) | High electronegativity, moderate steric bulk |
| Methyl 6-fluoro-2-methylnicotinate | 1227595-02-9 | 0.81 | -F (6), -CH₃ (2), -COOCH₃ (3) | Ester group enhances lipophilicity |
| 6-Fluoro-2-methylnicotinic acid | 1227595-02-9 | 0.76 | -F (6), -CH₃ (2), -COOH (3) | Carboxylic acid improves water solubility |
| Methyl 5-bromo-6-fluoronicotinate | 884494-97-7 | 0.76 | -F (6), -Br (5), -COOCH₃ (3) | Bromine adds steric bulk and polarizability |
Key Observations :
- Functional Groups : The presence of an ester (COOCH₃) or carboxylic acid (COOH) in analogs impacts solubility and metabolic stability. This compound’s amide group (CONH₂) balances polarity and bioavailability .
- Halogen Effects : Bromine at the 5-position (Methyl 5-bromo-6-fluoronicotinate) introduces greater polarizability but may increase toxicity risks compared to fluorine .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorine at the 6-position reduces susceptibility to oxidative metabolism, a feature shared with Methyl 6-fluoro-2-methylnicotinate .
- Binding Affinity : Thioether-containing analogs (e.g., ’s S-substituted nicotinamides) show higher target affinity due to sulfur’s polarizability, a feature absent in this compound .
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